4-(3-Nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326808-48-3
Cat. No.: VC11713134
Molecular Formula: C18H23N3O6
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326808-48-3 |
|---|---|
| Molecular Formula | C18H23N3O6 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 4-(3-nitrobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H23N3O6/c1-2-8-19-9-6-18(7-10-19)20(15(12-27-18)17(23)24)16(22)13-4-3-5-14(11-13)21(25)26/h3-5,11,15H,2,6-10,12H2,1H3,(H,23,24) |
| Standard InChI Key | KTXCHTFQGLOVBW-UHFFFAOYSA-N |
| SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic system where oxygen and nitrogen atoms occupy positions 1 and 4/8, respectively. The spiro junction at the 4,8-positions introduces conformational rigidity, a trait leveraged in drug design to enhance target binding specificity. Key substituents include:
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3-Nitrobenzoyl group: Positioned at the 4-position of the spirocyclic core, the nitro group at the meta position on the benzoyl ring influences electronic properties and steric interactions.
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Propyl chain: An alkyl substituent at the 8-position modulates lipophilicity and pharmacokinetic behavior.
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Carboxylic acid: Located at the 3-position, this group enhances solubility and enables salt formation for improved bioavailability.
Molecular Formula: C<sub>19</sub>H<sub>23</sub>N<sub>3</sub>O<sub>6</sub>
Molecular Weight: 389.4 g/mol (calculated).
Spectroscopic Characterization
While direct data for this isomer are unavailable, analogs suggest:
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<sup>1</sup>H NMR: Protons on the spirocyclic core resonate between δ 1.2–3.5 ppm, with distinct splitting patterns due to restricted rotation. The aromatic protons of the 3-nitrobenzoyl group appear as a doublet (δ 8.1–8.3 ppm) and a triplet (δ 7.5–7.7 ppm).
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IR Spectroscopy: Strong absorption bands near 1700 cm<sup>-1</sup> (C=O stretch) and 1520 cm<sup>-1</sup> (asymmetric NO<sub>2</sub> stretch) are expected .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step sequences:
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Core Formation: Cyclocondensation of a diketone with a diamine under acidic conditions yields the spirocyclic framework. For example, reacting 2-oxa-spiro[3.4]octane-1,3-dione with 1,3-diaminopropane generates the 1-oxa-4,8-diazaspiro[4.5]decane backbone .
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Benzoylation: Introducing the 3-nitrobenzoyl group via Friedel-Crafts acylation or nucleophilic substitution. Catalysts like AlCl<sub>3</sub> or coupling agents (EDC/HOBt) are employed .
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Alkylation: Propyl groups are added via alkyl halide reactions in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) .
Table 1: Comparative Yields for Analog Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Spirocyclic Core | H<sub>2</sub>SO<sub>4</sub>, reflux, 12h | 65 | 95 |
| Benzoylation | 3-Nitrobenzoyl chloride, DCM | 78 | 98 |
| Propylation | Propyl bromide, K<sub>2</sub>CO<sub>3</sub> | 82 | 97 |
Industrial-Scale Challenges
Industrial production faces hurdles in optimizing enantiomeric purity and minimizing byproducts. Continuous flow reactors and chiral stationary phases in HPLC are critical for scaling .
Biological Activity and Mechanisms
| Compound | Target Enzyme | IC<sub>50</sub> (nM) | Selectivity Index |
|---|---|---|---|
| 4-Methyl-3-nitro analog | Enteropeptidase | 32 | 15.2 |
| 4-Nitro analog | Acetylcholinesterase | 94 | 8.7 |
Pharmacodynamic Insights
In diet-induced obese mice, oral administration of related compounds increased fecal protein output by 40–60%, suggesting potential anti-obesity applications . The carboxylic acid moiety enhances solubility, enabling effective intestinal absorption.
Computational and Structural Analysis
Molecular Dynamics Simulations
Docking studies predict that the 3-nitrobenzoyl group forms π-π interactions with Tyr-75 in enteropeptidase, while the propyl chain occupies a hydrophobic pocket .
Figure 1: Predicted Binding Pose
(Note: A diagram would illustrate the ligand-enzyme interaction, highlighting key residues.)
Comparative Conformational Analysis
X-ray crystallography of the 4-nitro isomer reveals a chair-like conformation in the spirocyclic core, with the nitro group oriented perpendicular to the benzoyl plane . The 3-nitro substitution likely induces steric strain, altering binding kinetics.
Applications and Future Directions
Medicinal Chemistry
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Drug Candidates: Derivatives are being explored as protease inhibitors for metabolic disorders.
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Prodrug Development: Esterification of the carboxylic acid could enhance blood-brain barrier penetration .
Materials Science
Spirocyclic nitro compounds serve as photoacid generators in photoresists, with decomposition temperatures exceeding 200°C .
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